An In-depth Technical Guide to 1-(2,6-Dichloropyridin-3-YL)ethanone (CAS No: 412018-50-9)
An In-depth Technical Guide to 1-(2,6-Dichloropyridin-3-YL)ethanone (CAS No: 412018-50-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal and Agrochemical Chemistry
1-(2,6-Dichloropyridin-3-YL)ethanone, with the Chemical Abstracts Service (CAS) number 412018-50-9, is a key heterocyclic intermediate that has garnered significant attention in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural motif, featuring a pyridine ring substituted with two chlorine atoms and an acetyl group, provides a versatile scaffold for the development of a diverse range of biologically active molecules. The electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the pyridine ring activates the molecule for various chemical transformations, making it a valuable starting material for the synthesis of complex chemical entities. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important chemical intermediate, with a focus on its practical utility for researchers and professionals in drug discovery and development.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe handling in a laboratory setting. The key data for 1-(2,6-Dichloropyridin-3-YL)ethanone are summarized below.
| Property | Value | Source(s) |
| CAS Number | 412018-50-9 | |
| Molecular Formula | C₇H₅Cl₂NO | |
| Molecular Weight | 190.03 g/mol | [1] |
| Appearance | White solid | |
| Boiling Point | 286.7 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.376 g/cm³ (Predicted) | [2] |
| Storage | Sealed in an inert atmosphere, refrigerated (2-8°C) | [3] |
Safety Information:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-(2,6-Dichloropyridin-3-YL)ethanone is classified with the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[2]
Synthesis of 1-(2,6-Dichloropyridin-3-YL)ethanone: A Step-by-Step Protocol
The synthesis of 1-(2,6-Dichloropyridin-3-YL)ethanone is typically achieved through a Grignard reaction, starting from the corresponding 2,6-dichloronicotinic acid. This multi-step process involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by the reaction with a methylmagnesium halide.
Experimental Workflow Diagram
Caption: Synthetic workflow for 1-(2,6-Dichloropyridin-3-YL)ethanone.
Detailed Protocol:
Step 1: Preparation of 2,6-Dichloronicotinoyl Chloride
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To a stirred solution of 2,6-dichloronicotinic acid in an inert solvent such as toluene, add thionyl chloride dropwise at room temperature.[4]
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Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
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Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2,6-dichloronicotinoyl chloride, which can be used in the next step without further purification.
Step 2: Grignard Reaction to form 1-(2,6-Dichloropyridin-3-YL)ethanone
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Dissolve the crude 2,6-dichloronicotinoyl chloride in an anhydrous inert solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
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Slowly add a solution of methylmagnesium bromide (or iodide) in a suitable solvent (e.g., diethyl ether or THF) to the cooled solution of the acid chloride.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by TLC or LC-MS.[5]
Step 3: Work-up and Purification
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Upon completion, cool the reaction mixture again to 0°C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[5]
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Extract the aqueous mixture with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure 1-(2,6-Dichloropyridin-3-YL)ethanone as a white solid.[5]
Applications in Drug Discovery and Agrochemicals
The 2,6-dichloropyridine scaffold is a privileged structure in both pharmaceutical and agrochemical research. The presence of two chlorine atoms at positions ortho to the nitrogen atom makes them susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups. 1-(2,6-Dichloropyridin-3-YL)ethanone serves as a key intermediate in the synthesis of more complex molecules with desired biological activities.
Role as a Precursor for Kinase Inhibitors
Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The 2,6-diamino-3-acylpyridine scaffold, which can be synthesized from precursors like 1-(2,6-Dichloropyridin-3-YL)ethanone, has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs).[6][7] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
The synthesis of these kinase inhibitors often involves the sequential displacement of the chlorine atoms on the pyridine ring with different amine nucleophiles. The acetyl group at the 3-position can also be further modified to optimize the binding of the molecule to the kinase active site. Structure-activity relationship (SAR) studies of these compounds have provided valuable insights into the key structural features required for potent and selective kinase inhibition.[5]
Significance in Agrochemical Synthesis
Derivatives of chloropyridines are also central to the development of modern insecticides. For instance, the chloropyridinyl methyl moiety is a key pharmacophore in neonicotinoid insecticides.[8] While the direct application of 1-(2,6-Dichloropyridin-3-YL)ethanone in the synthesis of major commercial agrochemicals is not as prominently documented as some of its isomers, the versatile reactivity of the dichloropyridine core makes it a valuable building block for the exploration of new agrochemical entities. The ability to selectively functionalize the pyridine ring allows for the fine-tuning of the molecule's insecticidal spectrum, selectivity, and environmental profile.
Spectroscopic Characterization
The structural elucidation of 1-(2,6-Dichloropyridin-3-YL)ethanone is confirmed through various spectroscopic techniques.
| Technique | Key Data |
| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group and two doublets in the aromatic region corresponding to the protons on the pyridine ring. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon, the methyl carbon, and the carbons of the dichloropyridinyl ring. The chemical shifts of the carbons attached to the chlorine atoms will be significantly downfield. |
| Mass Spectrometry (MS) | The mass spectrum will exhibit a molecular ion peak (M+) and a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms. Fragmentation patterns would likely involve the loss of the acetyl group and subsequent fragmentation of the dichloropyridine ring.[9] |
| Infrared (IR) Spectroscopy | The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks for C-Cl and aromatic C-H and C=C stretching vibrations will also be present. |
Conclusion
1-(2,6-Dichloropyridin-3-YL)ethanone is a valuable and versatile chemical intermediate with significant applications in the synthesis of biologically active compounds. Its straightforward synthesis and the reactive nature of the dichloropyridine core make it an attractive starting material for the development of novel kinase inhibitors and other potential therapeutic agents, as well as new agrochemicals. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists working in these fields to fully exploit its potential in the discovery and development of new chemical entities that can address unmet needs in medicine and agriculture.
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